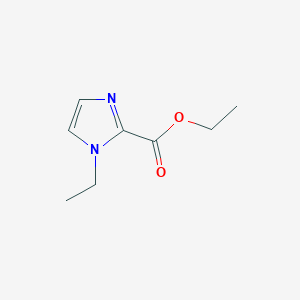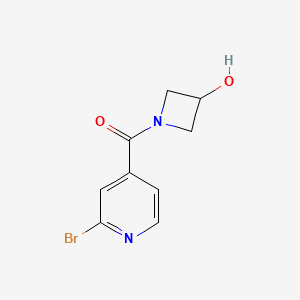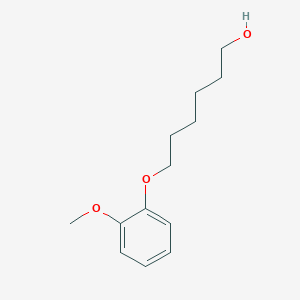
2-bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide is an organic compound that features a bromine atom, a hydroxyethyl group, and a pyridine ring with a carboxamide functional group
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with pyridine-4-carboxamide as the core structure.
Hydroxyethylation: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide or 2-chloroethanol in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of 2-bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide would involve:
Large-scale Bromination: Using continuous flow reactors to control the exothermic bromination reaction.
Hydroxyethylation: Employing batch reactors with efficient mixing to ensure complete reaction of the ethylene oxide or 2-chloroethanol with the brominated pyridine derivative.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: 2-carboxyethyl-N-(2-hydroxyethyl)pyridine-4-carboxamide.
Reduction: 2-bromo-N-(2-aminoethyl)pyridine-4-carboxamide.
Substitution: 2-(substituted)-N-(2-hydroxyethyl)pyridine-4-carboxamide.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to the presence of the pyridine ring.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes due to its structural similarity to known inhibitors.
Antimicrobial Activity: Studied for its potential antimicrobial properties.
Medicine
Drug Development: Explored as a scaffold for developing new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 2-bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide exerts its effects typically involves:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Interfering with metabolic pathways or signaling cascades, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
2-bromo-N-(2-hydroxyethyl)pyridine-3-carboxamide: Similar structure but with the carboxamide group at the 3-position.
2-chloro-N-(2-hydroxyethyl)pyridine-4-carboxamide: Chlorine atom instead of bromine.
N-(2-hydroxyethyl)pyridine-4-carboxamide: Lacks the halogen atom.
Uniqueness
Bromine Atom: The presence of the bromine atom at the 2-position provides unique reactivity and potential for further functionalization.
Hydroxyethyl Group: The hydroxyethyl group enhances solubility and potential biological activity.
This compound’s unique combination of functional groups makes it a versatile building block in organic synthesis and a promising candidate for various applications in scientific research and industry.
特性
IUPAC Name |
2-bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c9-7-5-6(1-2-10-7)8(13)11-3-4-12/h1-2,5,12H,3-4H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDXWSIUYBHQOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NCCO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

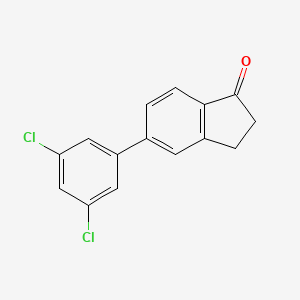
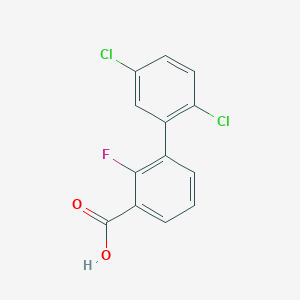


![Ethanamine, 2-[(6-bromo-3-pyridinyl)oxy]-N,N-dimethyl-](/img/structure/B8015899.png)
